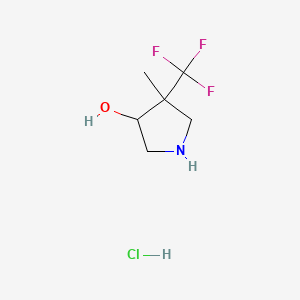
Diisopropyl (4-bromopyridin-3-yl)boronate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropyl (4-bromopyridin-3-yl)boronate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronate ester group attached to a bromopyridine moiety, making it a valuable intermediate in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of diisopropyl (4-bromopyridin-3-yl)boronate typically involves the halogen-metal exchange reaction followed by borylation. The process begins with the treatment of 4-bromopyridine with a metalating agent such as n-butyllithium or a Grignard reagent to form the corresponding organometallic intermediate. This intermediate is then reacted with a boron source, such as triisopropyl borate, to yield the desired boronate ester .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Diisopropyl (4-bromopyridin-3-yl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds . Additionally, it can participate in oxidation and substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Diisopropyl (4-bromopyridin-3-yl)boronate has diverse applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: It finds applications in the production of advanced materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of diisopropyl (4-bromopyridin-3-yl)boronate in cross-coupling reactions involves the formation of a palladium complex with the boronate ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronate ester group facilitates the transmetalation step, making the reaction efficient and selective.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the bromopyridine moiety.
Diisopropyl (4-chloropyridin-3-yl)boronate: Similar structure but with a chlorine atom instead of bromine.
Diisopropyl (4-fluoropyridin-3-yl)boronate: Contains a fluorine atom, offering different reactivity and selectivity.
Uniqueness
Diisopropyl (4-bromopyridin-3-yl)boronate is unique due to its bromopyridine moiety, which provides distinct reactivity and selectivity in cross-coupling reactions. The presence of the bromine atom enhances the compound’s ability to participate in halogen-metal exchange reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C11H17BBrNO2 |
|---|---|
分子量 |
285.98 g/mol |
IUPAC 名称 |
(4-bromopyridin-3-yl)-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C11H17BBrNO2/c1-8(2)15-12(16-9(3)4)10-7-14-6-5-11(10)13/h5-9H,1-4H3 |
InChI 键 |
ZSMFXQOZORWCHJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=CN=C1)Br)(OC(C)C)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


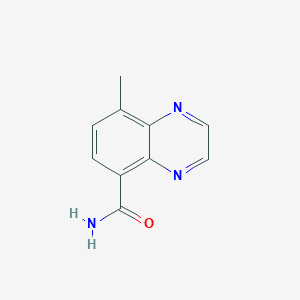


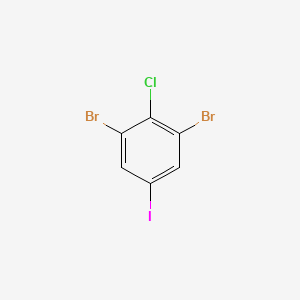
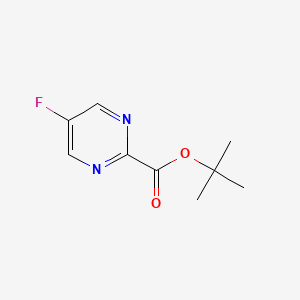
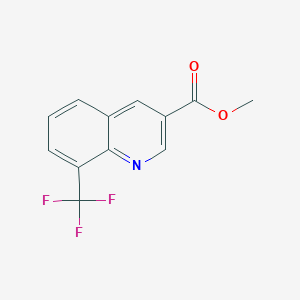
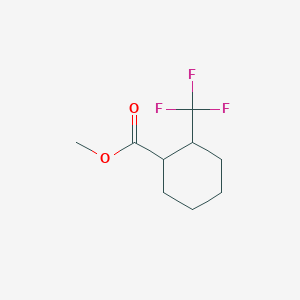


![2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)

![Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B15332124.png)
